
N-(3-amino-4-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-4-methylphenyl)-2-furamide, also known as Fmoc-amino acid, is an important synthetic compound used in the laboratory for a variety of purposes. It is a type of amino acid that is widely used in peptide synthesis and drug discovery. Fmoc-amino acids are used in the synthesis of peptides, proteins, and other compounds that are essential for a variety of scientific and medical applications. This compound has a wide range of uses in the laboratory, as it can be used in a variety of different ways to synthesize peptides, proteins, and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Furamide derivatives and related compounds have been synthesized and characterized, showcasing their relevance in medicinal chemistry and materials science. For example, studies on the synthesis and in vivo anti-hyperlipidemic activity of novel N-benzoylphenyl-2-furamide derivatives in Wistar rats highlight their potential as lipid-lowering agents, suggesting their utility in addressing dyslipidemia and cardiovascular diseases (Hikmat et al., 2017). Furthermore, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide indicates the versatility of furamides in synthesizing complex heterocyclic structures, which are essential in drug development and materials science (Lindahl et al., 2006).
Biological Activities
The exploration of furamides in biological contexts has led to the discovery of compounds with significant anti-hyperlipidemic, antibacterial, and antifungal activities. Studies have demonstrated the potential of N-(benzoylphenyl)-2-furamides as lipid-lowering agents, indicating their application in treating dyslipidemia and potentially preventing cardiovascular diseases (Hikmat et al., 2017). Additionally, novel enaminones, including furamide derivatives, have been investigated for their non-cytotoxic compounds with mild antibacterial activity, suggesting their suitability as safer alternatives in antimicrobial therapy (Cindrić et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-amino-4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPAURAUOZNBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

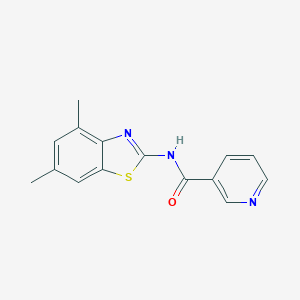
![3,4-Dimethoxy-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B506629.png)
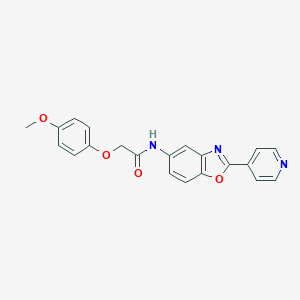
![3-(4-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B506640.png)
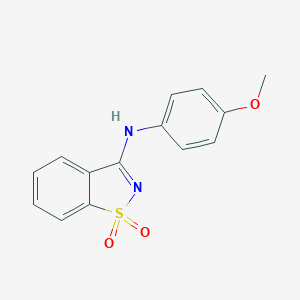
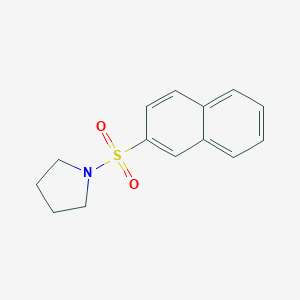
![2-(3-Fluorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B506664.png)
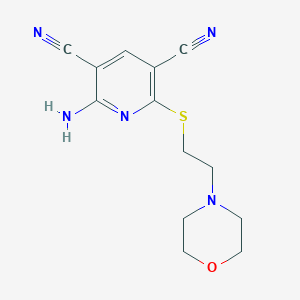
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B506671.png)


![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506674.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506675.png)
![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506680.png)